4-[4-(2-Thienyl)-2-pyrimidinyl]phenyl cyclohexanecarboxylate is a complex organic compound with the molecular formula C21H20N2O2S. This compound features a thienyl group attached to a pyrimidinyl ring, which is further connected to a phenyl group and a cyclohexanecarboxylate moiety. Its unique structure allows for a variety of chemical interactions and potential applications in scientific research, particularly in medicinal chemistry.
The compound can be synthesized through multi-step organic reactions, often involving various derivatives of thienyl and pyrimidinyl groups. The synthesis is typically guided by specific reaction conditions to ensure high purity and yield of the desired product.
4-[4-(2-Thienyl)-2-pyrimidinyl]phenyl cyclohexanecarboxylate is classified as an organic compound and falls under the category of heterocyclic compounds due to the presence of nitrogen in its structure. It is also categorized as a potential pharmaceutical agent due to its biological activity.
The synthesis of 4-[4-(2-Thienyl)-2-pyrimidinyl]phenyl cyclohexanecarboxylate generally involves several key steps:
The industrial production of this compound may utilize large-scale synthesis techniques, including continuous flow reactors that enhance control over reaction parameters. Purification methods such as crystallization, distillation, and chromatography are employed to isolate the final product effectively.
The molecular structure of 4-[4-(2-Thienyl)-2-pyrimidinyl]phenyl cyclohexanecarboxylate consists of:
The compound's molecular weight is approximately 348.46 g/mol, and its structural formula can be represented as follows:
4-[4-(2-Thienyl)-2-pyrimidinyl]phenyl cyclohexanecarboxylate can participate in various chemical reactions, including:
The specific reagents and conditions used for these reactions include:
The mechanism of action for 4-[4-(2-Thienyl)-2-pyrimidinyl]phenyl cyclohexanecarboxylate involves its interaction with specific molecular targets within biological systems. The thienyl and pyrimidinyl groups may modulate enzyme or receptor activity, influencing various cellular pathways.
Research indicates that this compound may affect cellular functions leading to changes in behavior or function at the molecular level. Detailed studies are necessary to elucidate the precise molecular targets and pathways involved in its action.
4-[4-(2-Thienyl)-2-pyrimidinyl]phenyl cyclohexanecarboxylate has several significant applications in scientific research:
This compound exemplifies the intersection of organic synthesis and medicinal chemistry, highlighting its potential impact on pharmaceutical development and chemical research.
Heterocyclic compounds represent foundational elements in modern drug discovery due to their versatile capacity to modulate pharmacokinetic and pharmacodynamic properties. Statistical analyses confirm that over 85% of biologically active pharmaceutical agents incorporate heterocyclic frameworks, underscoring their indispensable role in medicinal chemistry [3]. Nitrogen-, sulfur-, and oxygen-containing five- or six-membered rings—particularly pyrimidine and thiophene—serve as privileged scaffolds owing to their ability to fine-tune critical parameters: solubility, lipophilicity, hydrogen-bonding capacity, and overall bioavailability [3]. The emergence of advanced synthetic methodologies, including metal-catalyzed cross-coupling reactions, has accelerated access to structurally diverse heterocyclic libraries. This synthetic flexibility enables precise optimization of absorption, distribution, metabolism, excretion, and toxicity (ADME/Tox) profiles, thereby expanding the drug-like chemical space available for therapeutic development [3].
Thienyl-pyrimidine hybrids constitute an emerging class of bioactive molecules with demonstrated efficacy across multiple therapeutic domains. These conjugates leverage complementary electronic characteristics: the electron-rich thiophene ring enhances π-stacking interactions within biological targets, while the pyrimidine moiety provides hydrogen-bonding functionality critical for target engagement [4]. Recent investigations reveal that such hybrids exhibit potent inhibitory activity against carbonic anhydrases (specifically tumor-associated isoforms hCA IX and XII), histone deacetylases, and receptor tyrosine kinases—all implicated in oncogenic signaling cascades [3] [4]. Modifications at the pyrimidine C2 and C4 positions, such as incorporation of thienyl substituents, significantly influence binding kinetics to these molecular targets. For example, acrylamide derivatives bearing thienyl-pyrimidine cores demonstrate sub-micromolar cytotoxicity against breast (MCF-7) and prostate (PC3) carcinoma cell lines, validating their utility as antitumor scaffolds [4].
4-[4-(2-Thienyl)-2-pyrimidinyl]phenyl cyclohexanecarboxylate (CAS 477862-36-5; molecular formula C₂₁H₂₀N₂O₂S; molecular weight 364.46 g/mol) exemplifies strategic molecular design integrating three pharmacophoric elements [1] [2]:
| Property | Value | Experimental Method |
|---|---|---|
| Molecular Formula | C₂₁H₂₀N₂O₂S | High-resolution MS |
| Molecular Weight | 364.46 g/mol | Mass spectrometry |
| SMILES | O=C(C1CCCCC1)OC2=CC=C(C3=NC=CC(C4=CC=CS4)=N3)C=C2 | Canonical representation [2] |
| Topological Polar Surface Area | 65.5 Ų | Computational prediction |
| Hydrogen Bond Acceptors | 4 | Molecular modeling |
Density functional theory (DFT) analyses indicate that conjugation between the thienyl and pyrimidine rings reduces the highest occupied molecular orbital-lowest unoccupied molecular orbital (HOMO–LUMO) energy gap (ΔEₕₗ ≈ 3.66–3.86 eV) relative to non-conjugated analogs (ΔEₕₗ = 4.49 eV). This electronic profile enhances charge transfer efficiency, potentially facilitating interactions with redox-sensitive biological targets [4].
CAS No.: 19746-33-9
CAS No.: 60-24-2
CAS No.: 152885-09-1
CAS No.:
CAS No.: 62037-81-4